![molecular formula C21H25N5O2 B2534866 4-butoxy-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 933001-74-2](/img/structure/B2534866.png)
4-butoxy-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide
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Description
4-butoxy-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole derivatives, which have been studied extensively for their pharmacological properties.
Scientific Research Applications
Synthesis and Properties
- Polyamide Synthesis : 4-butoxy-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is involved in the synthesis of various polyamides. These polyamides, characterized by flexible main-chain ether linkages and ortho-phenylene units, exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films (Hsiao, Yang, & Chen, 2000).
Chemical Synthesis and Characterization
- Benzodifuran and Triazine Synthesis : The compound is used in the synthesis of novel benzodifuranyl, triazines, and oxadiazepines, which exhibit anti-inflammatory and analgesic properties. These compounds have been screened as cyclooxygenase-1/2 inhibitors, showing significant activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Research
- Anticancer Agent Synthesis : This chemical is utilized in the synthesis of compounds with potential anticancer effects. Schiff’s bases containing thiadiazole scaffold and benzamide groups show promising activity against various human cancer cell lines (Tiwari et al., 2017).
Other Applications
Polymer Synthesis : It's involved in the synthesis of aromatic polyamides with pendent acetoxybenzamide groups, which are used to make thin films. These polymers have good thermal stability and are easily soluble, enabling the creation of thin, flexible films (Sava et al., 2003).
Thermal Decomposition Studies : Research on the thermal decomposition of N,O-diacyl-N-t-butylhydroxylamines, which include derivatives of this compound, reveals insights into their chemical stability and decomposition pathways (Uchida, Kobayashi, & Kozuka, 1981).
CCR5 Antagonist Synthesis : It plays a role in the synthesis of a CCR5 antagonist, a compound with potential applications in HIV treatment and research (Ikemoto et al., 2005).
properties
IUPAC Name |
4-butoxy-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-4-5-12-28-19-10-7-17(8-11-19)21(27)22-14-20-23-24-25-26(20)18-9-6-15(2)16(3)13-18/h6-11,13H,4-5,12,14H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREPZIBLXQOQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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